N-(2,2,2-Trifluoroethylidene)hydroxylamine

Description

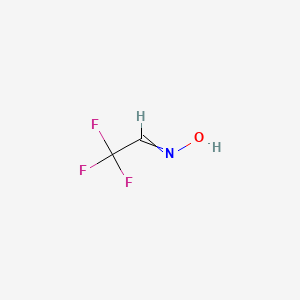

N-(2,2,2-Trifluoroethylidene)hydroxylamine is a fluorinated organic compound characterized by a hydroxylamine group (-NHOH) linked to a trifluoroethylidene moiety (CF₃-CH=). This structure combines the electron-withdrawing effects of the trifluoromethyl group with the nucleophilic reactivity of hydroxylamine, making it a candidate for specialized synthetic applications.

Properties

IUPAC Name |

N-(2,2,2-trifluoroethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F3NO/c3-2(4,5)1-6-7/h1,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXIAHLLNDREAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70708364 | |

| Record name | N-(2,2,2-Trifluoroethylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67813-06-3 | |

| Record name | N-(2,2,2-Trifluoroethylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Partial Hydrogenation of 2-Nitro-1,1,1-Trifluoroalkanes

The most well-documented route involves the controlled hydrogenation of 2-nitro-1,1,1-trifluoroalkanes. As described in US Patent 4,622,427, this method employs transition metal catalysts (e.g., palladium on carbon or platinum oxide) under hydrogen gas pressure. The reaction proceeds via sequential reduction:

$$

\text{R–CF}3\text{–NO}2 \xrightarrow[\text{H}2]{\text{catalyst}} \text{R–CF}3\text{–NHOH} \quad \text{(N-(2,2,2-trifluoroethylidene)hydroxylamine)}

$$

Critical parameters include:

- Hydrogen stoichiometry : 0.8–1.1 moles of H₂ per mole of nitro compound to avoid over-reduction to amines.

- Solvents : Methanol, ethanol, or ethers stabilize intermediates and dissipate exothermic heat.

- Temperature : 25–60°C, with higher temperatures accelerating side reactions.

Yields typically reach 70–76% under optimized conditions. The choice of catalyst support (e.g., activated carbon vs. alumina) significantly impacts selectivity, as platinum-group metals preferentially adsorb nitro groups over trifluoromethyl moieties.

Continuous Flow Hydrogenation

Recent adaptations utilize continuous flow reactors to enhance reproducibility. A 2025 study demonstrated that microfluidic systems with immobilized Pd/C catalysts achieve 81% yield at 50°C and 10 bar H₂, reducing reaction times to <2 hours. This approach minimizes decomposition of the thermally labile hydroxylamine product.

Condensation Reactions with Hydroxylamine Derivatives

Nucleophilic Addition to Trifluoroacetyl Compounds

This compound forms via condensation between hydroxylamine (NH₂OH) and trifluoroacetaldehyde derivatives. A representative protocol from Sigma-Aldrich involves:

- Reacting hydroxylamine hydrochloride with trifluoroacetaldehyde ethyl hemiacetal in aqueous ethanol.

- Neutralizing with sodium bicarbonate to precipitate the product.

Key challenges include the hygroscopic nature of trifluoroacetaldehyde and competing imine oligomerization. Yields rarely exceed 60% due to these side reactions.

Silver-Mediated Oxidative Trifluoromethylation

A 2022 breakthrough enabled direct N–CF₃ bond formation using N-Boc-hydroxylamine and CF₃I under photoredox conditions. The mechanism proceeds through a radical pathway:

$$

\text{NH}2\text{–O–Boc} + \text{CF}3\text{I} \xrightarrow[\text{AgNO}3]{\text{visible light}} \text{CF}3\text{–NH–O–Boc} \xrightarrow{\text{deprotection}} \text{CF}_3\text{–NHOH}

$$

This method achieves 55–68% yields for aromatic substrates but requires stringent exclusion of oxygen.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | 70–81 | 2–6 hours | Scalable; uses stable nitro precursors | Requires precise H₂ control |

| Condensation | 50–60 | 4–12 hours | Simple setup; no transition metals | Low yields due to side reactions |

| Oxidative Trifluoromethylation | 55–68 | 8–24 hours | Direct N–CF₃ bond formation | Oxygen-sensitive; costly reagents |

Challenges in Synthesis and Purification

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trifluoroethylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .

Scientific Research Applications

N-(2,2,2-Trifluoroethylidene)hydroxylamine, also known as 2,2,2-Trifluoroacetaldehyde oxime, is a fluorinated organic compound with diverse applications in chemistry, biology, medicine, and industry. Its role as a precursor in synthesizing trifluoromethylated compounds has garnered significant attention.

Scientific Research Applications

- Chemistry this compound serves as a building block for synthesizing trifluoromethylated compounds, which are valuable in developing pharmaceuticals and agrochemicals. It can be oxidized to form trifluoroacetonitrile, an intermediate used in organic synthesis. It can also participate in substitution reactions with nucleophiles to form various derivatives and in cycloaddition reactions to synthesize trifluoromethylated heterocycles like oxadiazoles and thiazoles.

- Biology Derivatives of this compound are used in studying enzyme inhibitors and other biologically active molecules.

- Medicine Trifluoromethylated compounds derived from this oxime are explored for potential therapeutic properties, including antiviral and anticancer activities.

- Industry This compound is utilized in producing specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Biological Activities

The biological activity of this compound is mainly due to its ability to form trifluoroacetonitrile (CF3CN) under mildly basic conditions. CF3CN is reactive and participates in various organic synthesis reactions, including forming heterocycles.

Research has indicated several biological activities of the derivatives of this compound:

- Antiviral Activity Some trifluoromethylated compounds derived from this oxime have demonstrated efficacy against specific viral strains in vitro.

- Anticancer Properties Certain derivatives have been found to inhibit cancer cell proliferation by interfering with key cellular pathways involved in tumor growth.

- Enzyme Inhibition Derivatives of this oxime are being explored as enzyme inhibitors, potentially leading to therapeutic applications for diseases related to enzyme dysfunctions.

Case Studies

- Antiviral Activity A study published in PubMed synthesized trifluoromethylated compounds from this compound and evaluated their antiviral activity against influenza viruses. Specific derivatives significantly inhibited viral replication at low micromolar concentrations.

- Anticancer Research A recent investigation focused on the anticancer potential of trifluoromethylated oximes derived from this compound. These compounds induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting a promising avenue for developing new anticancer agents.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoroethylidene)hydroxylamine involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline

- Structure : Replaces the hydroxylamine group with a methoxy-substituted aniline.

- Properties : Molecular weight = 203.16 g/mol; density = 1.172 g/cm³; boiling point = 205.8°C .

(E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine

- Structure : Adds a trifluoroethoxy (-OCF₃) substituent to the phenyl ring.

4-(2,2,2-Trifluoroethylidene)piperidine

- Structure : Incorporates the trifluoroethylidene group into a piperidine ring.

- Key Differences : The cyclic amine structure increases basicity and conformational rigidity, contrasting with the linear hydroxylamine derivative .

N-Methyl-2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

- Structure : Features a trifluoroethyl group attached to an acetamide backbone.

- Key Differences : The acetamide moiety introduces hydrogen-bonding capacity, while the trifluoroethyl group retains electron-withdrawing properties .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|

| N-(2,2,2-Trifluoroethylidene)hydroxylamine | ~195 (estimated) | Not reported | Not reported | -NHOH, CF₃-CH= |

| N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline | 203.16 | 205.8 | 1.172 | -OCH₃, CF₃-CH= |

| 4-(2,2,2-Trifluoroethylidene)piperidine | 226.32 | Not reported | Not reported | CF₃-CH=, cyclic amine |

| N-Methyl-2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide | 210.21 | Not reported | Not reported | CF₃-CH₂, acetamide |

Data sourced from

Biological Activity

N-(2,2,2-Trifluoroethylidene)hydroxylamine is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a hydroxylamine functional group attached to a trifluoroethylidene moiety. The presence of trifluoromethyl groups is known to enhance the stability and biological activity of compounds due to their electron-withdrawing properties.

The biological activity of this compound can be attributed to its ability to act as a radical scavenger. Hydroxylamines are recognized for their capacity to inhibit radical formation in biological systems, particularly in bacterial ribonucleotide reductase (RNR), which is crucial for DNA synthesis. This inhibition can lead to reduced bacterial growth without affecting eukaryotic cells, highlighting the potential for selective antimicrobial activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing various hydroxylamines, compounds with similar structures demonstrated the ability to scavenge radicals effectively and inhibit the growth of bacteria such as Bacillus anthracis and Pseudomonas species. The efficacy of these compounds was measured using IC50 values in radical scavenging assays, demonstrating their potential as antimicrobial agents .

Cytotoxicity Studies

In vitro studies have shown that derivatives of this compound possess cytotoxic effects against cancer cell lines. For instance, one study reported that a related compound displayed cytotoxicity against hepatic (HepG2) and breast (MCF-7) cancer cells with IC50 values of 21.00 μM and 26.10 μM, respectively . These findings suggest that the trifluoroethylidene group may enhance the compound's ability to penetrate cellular membranes and exert its effects.

Case Studies

- Antibacterial Activity : A study focused on the antibacterial capacity of various N-hydroxylamines found that certain compounds inhibited bacterial growth by targeting RNR without affecting eukaryotic RNR activity. This selectivity is crucial for developing new antibiotics .

- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of trifluoromethylated derivatives on cancer cells. The results indicated that these compounds could selectively target cancerous cells while sparing normal cells, showcasing their therapeutic potential .

Table 1: Biological Activity Overview

| Activity | Tested Compounds | IC50 Values (µM) | Target Organism/Cell Type |

|---|---|---|---|

| Antibacterial | This compound | 9.3 - 23.1 | Bacillus anthracis, Pseudomonas |

| Cytotoxicity | Related Trifluoromethyl Derivatives | 21.00 - 26.10 | HepG2 (liver), MCF-7 (breast) |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2,2,2-Trifluoroethylidene)hydroxylamine, and how is purity validated?

- Methodological Answer : Synthesis often involves coupling reactions using reagents like 3-Ethyl-1-[3-(dimethylamino)propyl]carbodiimide (EDC) with 2,2,2-trifluoroethylamine hydrochloride (TFEA) under aqueous conditions, as demonstrated in derivatization protocols for similar compounds . Purity validation typically combines HPLC (for detecting byproducts or unreacted precursors), H/F NMR (to confirm structural integrity and trifluoromethyl group presence), and X-ray crystallography (for absolute configuration determination, using SHELX software for refinement) .

Q. How do substituents like the trifluoromethyl group influence the compound’s structural stability?

- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes the molecule via inductive effects, reducing electron density at the nitrogen center. Comparative crystallographic studies of analogous N-substituted acetamides (e.g., nitro or chloro substituents) show that strong electron-withdrawing groups shorten C–N bond lengths and alter torsion angles, which can be analyzed using single-crystal X-ray diffraction and Cl NQR spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : F NMR identifies trifluoromethyl environments, while H NMR resolves amine proton coupling patterns.

- IR spectroscopy : Detects N–H and C=O stretches (amide I/II bands).

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation pathways.

- X-ray crystallography : Resolves bond lengths/angles and crystal packing effects, refined using SHELXL .

Advanced Research Questions

Q. What enzymatic pathways metabolize this compound, and how are species-specific differences addressed?

- Methodological Answer : Hepatic microsomal incubations with NADPH cofactor are used to identify metabolites (e.g., reductive or oxidative products). Species differences (e.g., rat vs. rabbit) are evaluated by comparing CYP enzyme induction profiles (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B). HPLC with UV/fluorescence detection quantifies metabolites like o-aminophenol or nitroso derivatives, as shown in studies of structurally related hydroxylamines . Contradictions arise from interspecies CYP isoform expression; resolution requires enzyme-specific inhibitors or recombinant CYP assays .

Q. How can reactive metabolites of this compound be detected, and what experimental controls mitigate artifacts?

- Methodological Answer : Reactive intermediates (e.g., nitroso derivatives or free radicals) are trapped using glutathione or spin-trapping agents (e.g., DMPO) followed by LC-MS analysis. Controls include:

- pH modulation : Spontaneous degradation is minimized by maintaining physiological pH (7.4) during microsomal incubations .

- NADPH omission : Confirms enzyme-dependent metabolism.

- Boiled microsomes : Rules out non-enzymatic reactions .

Q. What computational strategies model the compound’s interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui indices for electrophilic sites), while molecular docking (e.g., AutoDock Vina) predicts binding affinities to CYP active sites. MD simulations assess stability of enzyme-ligand complexes. Validation involves correlating computational results with experimental metabolic profiles .

Data Analysis & Experimental Design

Q. How to resolve discrepancies in crystallographic data for polymorphic forms of the compound?

- Methodological Answer : Polymorphism is assessed via variable-temperature X-ray diffraction and DSC to identify phase transitions. SHELXL refinement with TWIN/BASF commands resolves twinning artifacts. Discrepancies in bond parameters (e.g., C–N vs. C–O lengths) are cross-validated using C CP/MAS NMR and Hirshfeld surface analysis .

Q. What in vitro assays evaluate the compound’s genotoxic potential?

- Methodological Answer : The Ames test (with/without metabolic activation) identifies mutagenicity. Comet assays or γ-H2AX foci staining in human hepatocytes detect DNA strand breaks. Reactive metabolites are generated via microsomal incubations, and adducts (e.g., 8-oxo-dG) are quantified using LC-MS/MS .

Methodological Notes

- Synthesis : Avoid commercial protocols from unreliable sources (e.g., benchchem.com ); prioritize peer-reviewed derivatization methods .

- Metabolic Studies : Include species-matched controls (e.g., rat vs. human microsomes) and validate findings with recombinant CYP isoforms .

- Structural Analysis : Use SHELX for refinement but confirm results with complementary techniques (e.g., NQR, Raman) to avoid overinterpretation of crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.